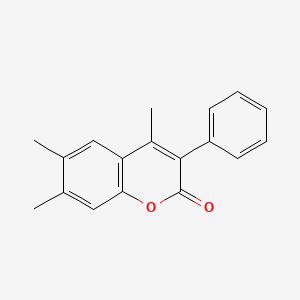

3-Phenyl-4,6,7-trimethylcoumarin

Description

Structure

3D Structure

Properties

CAS No. |

288399-94-0 |

|---|---|

Molecular Formula |

C18H16O2 |

Molecular Weight |

264.3 g/mol |

IUPAC Name |

4,6,7-trimethyl-3-phenylchromen-2-one |

InChI |

InChI=1S/C18H16O2/c1-11-9-15-13(3)17(14-7-5-4-6-8-14)18(19)20-16(15)10-12(11)2/h4-10H,1-3H3 |

InChI Key |

OMFCRQZNQCBIGD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1C)OC(=O)C(=C2C)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 3 Phenyl 4,6,7 Trimethylcoumarin

Classical and Contemporary Approaches to Coumarin (B35378) Core Construction

The construction of the fundamental coumarin scaffold can be achieved through several established condensation reactions, which have been refined over the years. Additionally, modern techniques like cross-coupling and annulation offer versatile pathways to substituted coumarins.

Mechanistic Investigations of Condensation Reactions (e.g., Pechmann and Knoevenagel)

Pechmann Condensation: This is a widely used method for synthesizing coumarins from a phenol (B47542) and a β-ketoester or a carboxylic acid under acidic conditions. wikipedia.orgnumberanalytics.commdpi.com The reaction mechanism involves an initial transesterification, followed by an intramolecular electrophilic aromatic substitution (a Fries-type rearrangement), and finally a dehydration step to form the coumarin ring. wikipedia.orgnumberanalytics.com Theoretical studies suggest the reaction proceeds through the oxo-form rather than the enolic-form of the ketoester. wikipedia.org

The reaction is typically catalyzed by strong acids like sulfuric acid, trifluoroacetic acid, or Lewis acids such as aluminum chloride. numberanalytics.commdpi.com The choice of catalyst and reaction conditions can significantly influence the reaction's outcome. numberanalytics.com For instance, with highly activated phenols like resorcinol, the reaction can proceed under much milder conditions. wikipedia.org

Knoevenagel Condensation: This reaction provides another important route to coumarins, involving the condensation of an o-hydroxybenzaldehyde with a compound containing an active methylene (B1212753) group, such as a malonic ester, in the presence of a weak base like piperidine (B6355638) or pyridine. nih.govtandfonline.com The reaction proceeds through a C=C bond formation followed by intramolecular cyclization. nih.govjst.go.jp This method is particularly useful for synthesizing 3-substituted coumarins. researchgate.net Recent advancements have focused on developing milder and more environmentally friendly protocols for this condensation. tandfonline.com The use of ionic liquids as both solvent and catalyst has shown promise in accelerating the reaction and simplifying work-up procedures. nih.govnih.gov

Cross-Coupling and Annulation Strategies for Aryl Substitution

Modern synthetic methods have introduced powerful tools for the arylation of the coumarin nucleus. Palladium-catalyzed cross-coupling reactions are a common approach for introducing a phenyl group at the 3-position of the coumarin ring. mdpi.comnih.gov These reactions typically involve the coupling of a 3-halocoumarin with an arylboronic acid (Suzuki coupling) or other organometallic reagents. youtube.com

Annulation strategies offer a direct way to construct the coumarin ring system with pre-installed substituents. For instance, a [3+3] annulation of 2-halo-phenol derivatives with β-borylacrylates has been developed to generate diverse coumarins. researchgate.netresearchgate.net This method utilizes the boron unit as a traceless linker and allows for the synthesis of complex structures. Ruthenium-catalyzed C-H activation and annulation cascades have also been employed to construct highly fused polycyclic coumarin scaffolds in good yields. rsc.org These advanced strategies provide access to a wide range of structurally complex and potentially bioactive coumarin derivatives. thieme-connect.de

Derivatization from Precursor Molecules (e.g., 7-hydroxycoumarins)

The synthesis of 3-Phenyl-4,6,7-trimethylcoumarin can also be achieved by modifying existing coumarin precursors. A common starting point is a 7-hydroxycoumarin derivative, which is a frequently occurring structural motif in natural coumarins. bu.edu.egresearchgate.net The hydroxyl group at the 7-position can be used as a handle for further functionalization.

For example, a 7-hydroxy-4,6-dimethylcoumarin could be a potential precursor. The synthesis of such precursors often involves the Pechmann condensation of a substituted phenol with a β-ketoester. bu.edu.eg Subsequent introduction of the phenyl group at the 3-position and the methyl group at the 7-position (if not already present) would lead to the target molecule. The derivatization might involve reactions like O-alkylation or other modifications to achieve the desired substitution pattern. bu.edu.eg

Innovative Synthetic Protocols and Reaction Optimization

The field of coumarin synthesis is continually evolving, with a strong emphasis on developing more efficient, selective, and sustainable methods. This includes the design of novel catalytic systems and the application of green chemistry principles.

Catalytic Systems and Ligand Design in Coumarin Synthesis

The development of novel catalysts is crucial for improving the efficiency and selectivity of coumarin synthesis. In Pechmann condensations, a variety of solid acid catalysts, including zeolites, silica (B1680970) composites, and cation exchange resins, have been explored as greener alternatives to traditional homogeneous acids. mdpi.comcore.ac.uknih.gov For instance, Ti(IV)-doped ZnO nanoparticles have been shown to be an efficient and recyclable heterogeneous catalyst for the Pechmann condensation, demonstrating high activity for a broad range of substrates. acs.orgnih.gov

In cross-coupling reactions for the synthesis of 3-phenylcoumarins, the design of palladium catalysts and their corresponding ligands plays a critical role. The choice of ligand can influence the catalyst's stability, activity, and selectivity. While specific ligand designs for the synthesis of 3-Phenyl-4,6,7-trimethylcoumarin are not extensively detailed in the provided context, the general principles of cross-coupling suggest that ligands which enhance oxidative addition and reductive elimination steps of the catalytic cycle would be beneficial. youtube.com Copper-catalyzed reactions have also emerged as a viable method for coumarin synthesis, including Pechmann-type condensations and cyclization reactions. mdpi.com

Green Chemistry Principles and Sustainable Synthetic Routes (e.g., Microwave-Assisted Synthesis)

Green chemistry principles are increasingly being applied to coumarin synthesis to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. eurekaselect.com One of the most significant advancements in this area is the use of microwave-assisted synthesis. benthamdirect.com Microwave irradiation can dramatically shorten reaction times and improve yields in both Pechmann and Knoevenagel condensations. mdpi.comrasayanjournal.co.inresearchgate.net

Solvent-free reaction conditions, often combined with microwave heating or the use of solid catalysts, represent another key green chemistry approach. mdpi.comrsc.org These methods eliminate the need for volatile and often toxic organic solvents. The use of deep eutectic solvents (DESs), which are biodegradable and inexpensive, has also been reported as a green and efficient medium for Pechmann condensations, offering excellent yields and simple product isolation. acs.org These sustainable methodologies are crucial for the environmentally responsible production of coumarin derivatives.

Data Tables

Table 1: Comparison of Catalysts in Pechmann Condensation for Coumarin Synthesis

| Catalyst | Reaction Conditions | Yield (%) | Reference |

| Sulfuric Acid | Conventional heating | Variable | wikipedia.org |

| Aluminum Chloride | Conventional heating | Variable | mdpi.com |

| Ti(IV)-doped ZnO NPs | Mild conditions | Good to excellent | acs.orgnih.gov |

| Deep Eutectic Solvent | 110 °C | 60-98 | acs.org |

| FeF3 | Microwave, solvent-free | Good | mdpi.com |

Interactive Data Table: Click on headers to sort.

Regiochemical Control and Stereoselective Considerations in Coumarin Synthesis

Regioselectivity is a critical aspect in the synthesis of polysubstituted coumarins like 3-Phenyl-4,6,7-trimethylcoumarin, as the substitution pattern on the benzene (B151609) ring significantly influences the compound's properties. The choice of synthetic methodology and starting materials dictates the final arrangement of substituents.

In the Pechmann condensation, the regiochemical outcome is determined by the initial electrophilic attack of the β-ketoester onto the phenol ring. The directing effects of the hydroxyl and methyl groups on the 3,4-dimethylphenol (B119073) starting material will guide the position of the newly formed heterocyclic ring. Generally, the reaction is directed by the most activating group, which in this case is the hydroxyl group, leading to cyclization at the ortho position.

For syntheses starting with a substituted salicylaldehyde (B1680747), such as in the Perkin or Knoevenagel condensations, the regiochemistry of the aromatic ring is pre-determined by the starting aldehyde. The challenge then lies in controlling the regioselectivity of the substituents on the pyrone ring. However, for the synthesis of a 3-substituted coumarin, these methods are generally highly regioselective.

Recent advancements in C-H bond functionalization strategies have provided innovative approaches to achieve high regioselectivity in coumarin synthesis. frontiersin.orgresearchgate.net These methods allow for the direct introduction of functional groups at specific positions on the coumarin scaffold, often under mild conditions and with high efficiency. frontiersin.org For example, palladium-catalyzed C-H activation can be employed to selectively introduce an aryl group at the C-3 position of a pre-existing coumarin ring. frontiersin.org

Stereoselectivity is generally not a primary concern in the synthesis of 3-Phenyl-4,6,7-trimethylcoumarin itself, as the final product is achiral. However, if chiral centers were present in the substituents or if the synthesis proceeded through chiral intermediates, stereoselective control would become crucial. For instance, in reactions involving the formation of new stereocenters, the use of chiral catalysts or auxiliaries could be employed to favor the formation of a specific stereoisomer. While not directly applicable to the target compound, the principles of stereoselective synthesis are paramount in the broader field of coumarin chemistry, especially for the synthesis of naturally occurring coumarins with defined stereochemistry.

Advanced Isolation and Purification Techniques for Research-Grade Compounds

Obtaining research-grade 3-Phenyl-4,6,7-trimethylcoumarin necessitates the use of advanced isolation and purification techniques to remove impurities, unreacted starting materials, and reaction byproducts. The choice of purification method depends on the physical and chemical properties of the target compound and the nature of the impurities.

Chromatographic Methods:

Chromatography is a cornerstone of purification in organic synthesis. For coumarin derivatives, several chromatographic techniques are highly effective. researchgate.net

Column Chromatography: This is a widely used method for the purification of coumarins. researchgate.net Silica gel or neutral alumina (B75360) are common stationary phases. researchgate.net A suitable solvent system (eluent) is chosen based on the polarity of the target compound and impurities, often determined by preliminary analysis using thin-layer chromatography (TLC). A gradient elution, where the polarity of the solvent is gradually increased, can be employed to effectively separate compounds with different polarities.

Flash Chromatography: This is a modification of column chromatography that uses pressure to increase the flow rate of the eluent, significantly reducing the purification time. It is a highly efficient method for routine purification of synthetic compounds.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity (research-grade), preparative HPLC is the method of choice. semanticscholar.org It utilizes a high-pressure pump to force the solvent through a column packed with very fine particles, leading to superior separation. Both normal-phase and reverse-phase HPLC can be used, depending on the compound's properties. The purity of the collected fractions is typically assessed by analytical HPLC. oup.com

Crystallization:

Crystallization is a powerful technique for purifying solid compounds. The impure solid is dissolved in a suitable hot solvent, and as the solution cools, the target compound crystallizes out, leaving impurities behind in the solution. The choice of solvent is crucial for successful crystallization.

Other Techniques:

Acid-Base Extraction: Coumarins can be dissolved in a hot alkaline solution and then precipitated by the addition of an acid. researchgate.net This can be an effective method for separating coumarins from neutral impurities.

Solvent Extraction: Liquid-liquid extraction can be used to separate the target compound from impurities based on their differential solubility in two immiscible solvents. semanticscholar.org

The table below summarizes some of the key purification techniques applicable to coumarin derivatives.

| Purification Technique | Principle | Application for Coumarins |

| Column Chromatography | Separation based on differential adsorption of components to a stationary phase. researchgate.net | Widely used for general purification of synthetic coumarins. researchgate.net |

| Flash Chromatography | Pressurized column chromatography for faster separation. | Efficient for routine purification in a research setting. |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation using high pressure and fine particle stationary phases. semanticscholar.org | Ideal for obtaining highly pure, research-grade compounds. oup.com |

| Crystallization | Purification based on differences in solubility. | Effective for purifying solid coumarin derivatives. |

| Acid-Base Extraction | Separation based on the acidic/basic properties of the compound. researchgate.net | Can be used to separate coumarins from neutral impurities. researchgate.net |

Advanced Spectroscopic Characterization and Structural Analysis of 3 Phenyl 4,6,7 Trimethylcoumarin

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete and unambiguous assignment of the proton and carbon atoms within the 3-Phenyl-4,6,7-trimethylcoumarin structure can be achieved.

High-Resolution Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of 3-Phenyl-4,6,7-trimethylcoumarin is expected to reveal distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ) of these protons are influenced by their local electronic environment.

The aromatic region of the spectrum would feature signals for the protons on the phenyl ring and the coumarin (B35378) core. The protons of the phenyl group at the 3-position would typically appear as a complex multiplet in the range of δ 7.2-7.6 ppm. The two remaining aromatic protons on the coumarin nucleus, H-5 and H-8, would present as singlets due to the substitution pattern, with expected chemical shifts influenced by the electron-donating methyl groups.

The three methyl groups at positions 4, 6, and 7 would each give rise to a sharp singlet signal in the upfield region of the spectrum, typically between δ 2.0 and 2.5 ppm. The precise chemical shift of each methyl group would be subtly different due to its position on the coumarin framework.

Representative ¹H NMR Data for 3-Phenyl-4,6,7-trimethylcoumarin

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-5 | ~7.1 | s |

| H-8 | ~6.9 | s |

| Phenyl-H | 7.2-7.6 | m |

| 4-CH₃ | ~2.4 | s |

| 6-CH₃ | ~2.3 | s |

| 7-CH₃ | ~2.2 | s |

Note: This data is predictive and based on values for analogous structures. The exact chemical shifts can vary depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR Spectroscopy and Chemical Shift Analysis

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The chemical shifts are spread over a much wider range than in ¹H NMR, allowing for the resolution of individual carbon signals.

The spectrum of 3-Phenyl-4,6,7-trimethylcoumarin would show distinct signals for the carbonyl carbon (C-2) of the lactone ring at a downfield chemical shift, typically around 160-165 ppm. The quaternary carbons of the coumarin and phenyl rings would also have characteristic chemical shifts. The methyl carbons would appear at the most upfield region of the spectrum.

Representative ¹³C NMR Data for 3-Phenyl-4,6,7-trimethylcoumarin

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~162 |

| C-3 | ~128 |

| C-4 | ~145 |

| C-4a | ~125 |

| C-5 | ~126 |

| C-6 | ~138 |

| C-7 | ~140 |

| C-8 | ~115 |

| C-8a | ~150 |

| C-1' | ~135 |

| C-2'/6' | ~129 |

| C-3'/5' | ~128 |

| C-4' | ~130 |

| 4-CH₃ | ~18 |

| 6-CH₃ | ~20 |

| 7-CH₃ | ~19 |

Note: This data is predictive and based on values for analogous structures. The exact chemical shifts can vary depending on the solvent and experimental conditions.

Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, multidimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu In 3-Phenyl-4,6,7-trimethylcoumarin, COSY would primarily show correlations among the protons of the phenyl ring, helping to delineate their substitution pattern. The absence of COSY correlations for the H-5 and H-8 protons would confirm their isolated nature on the coumarin ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu This is a crucial experiment for assigning the carbon signals based on the already assigned proton signals. For example, the singlet at ~2.4 ppm in the ¹H NMR spectrum would show a cross-peak with the carbon signal at ~18 ppm in the ¹³C NMR spectrum, confirming the assignment of the 4-methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). sdsu.edu This technique is invaluable for piecing together the molecular skeleton by connecting the individual spin systems. For instance, the protons of the 4-methyl group would show HMBC correlations to C-3, C-4, and C-4a. The H-5 proton would show correlations to C-4, C-4a, C-6, and C-8a, confirming its position and the connectivity of the coumarin core.

Mass Spectrometry (MS) for Molecular Integrity and Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of 3-Phenyl-4,6,7-trimethylcoumarin, confirming its molecular formula of C₁₈H₁₆O₂. The high accuracy of the mass measurement distinguishes the target compound from other molecules with the same nominal mass. For coumarin derivatives, HRMS is essential to confirm the identity of the synthesized compound. benthamopen.com

Tandem Mass Spectrometry for Structural Features

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation. The resulting fragment ions provide valuable information about the structure of the original molecule. youtube.com

The fragmentation of coumarins often involves characteristic losses. benthamopen.comnih.gov For 3-Phenyl-4,6,7-trimethylcoumarin, the fragmentation pathway would likely initiate with the loss of a carbon monoxide (CO) molecule from the lactone ring, a common fragmentation for coumarins. nih.gov This would be followed by the loss of a methyl radical (•CH₃) from one of the trimethyl substitutions. Further fragmentation of the phenyl group could also be observed. Analyzing these fragmentation patterns allows for the confirmation of the presence and location of the various substituents on the coumarin core.

Predicted Key Fragment Ions in the Tandem Mass Spectrum of 3-Phenyl-4,6,7-trimethylcoumarin

| m/z (predicted) | Proposed Fragment |

| 264 | [M]⁺ |

| 236 | [M - CO]⁺ |

| 221 | [M - CO - CH₃]⁺ |

| 189 | [M - CO - CH₃ - C₂H₂]⁺ |

Note: The fragmentation pattern is predictive and serves as an illustration of the expected behavior of this class of compounds.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational modes. researchgate.net For 3-Phenyl-4,6,7-trimethylcoumarin, the spectra are dominated by signals corresponding to the coumarin core, the phenyl substituent, and the methyl groups.

The most prominent feature in the IR spectrum is the strong absorption band associated with the C=O (carbonyl) stretching of the lactone ring. This typically appears in a well-defined region of the spectrum. The C-O-C stretching vibrations of the ether linkage within the coumarin ring also produce characteristic bands. Aromatic C=C stretching vibrations from both the benzene (B151609) ring of the coumarin and the C3-phenyl group are observable, as are the C-H stretching and bending modes of the aromatic rings and the methyl substituents.

Raman spectroscopy provides complementary information. While the carbonyl stretch is also visible, Raman spectra often show stronger signals for non-polar bonds, making the aromatic C=C stretching and the symmetric vibrations of the phenyl ring particularly prominent. The analysis of these spectra, often aided by computational methods like Density Functional Theory (DFT), allows for precise assignment of each vibrational band to a specific molecular motion.

Below is a table summarizing the expected key vibrational frequencies for 3-Phenyl-4,6,7-trimethylcoumarin based on data from analogous coumarin structures.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Aromatic C-H Stretch | 3100-3000 | Medium to Weak | Strong |

| Methyl C-H Stretch | 2980-2870 | Medium | Medium |

| Carbonyl (C=O) Stretch | 1750-1720 | Strong | Medium to Weak |

| Aromatic C=C Stretch | 1620-1450 | Medium to Strong | Strong |

| C-O-C Asymmetric Stretch | 1250-1150 | Strong | Weak |

| Aromatic C-H Bending | 900-675 | Strong | Weak |

Electronic Absorption and Emission Spectroscopy for Ground and Excited State Characterization

Electronic spectroscopy, specifically UV-Visible absorption and fluorescence (emission) spectroscopy, provides critical information about the electronic transitions between the ground state and excited states of a molecule. Coumarin derivatives are well-known for their interesting photophysical properties.

The absorption spectrum of coumarins is generally characterized by one or more intense bands in the ultraviolet and visible regions. For phenyl-substituted coumarins, these absorptions are typically found in the 280–380 nm range. The substitution pattern on both the coumarin ring and the phenyl group can influence the position and intensity of the absorption maxima (λmax). The methyl groups at positions 4, 6, and 7 on the coumarin ring act as electron-donating groups, which can cause a bathochromic (red) shift in the absorption spectrum compared to the unsubstituted parent compound.

Many coumarin derivatives are highly fluorescent, emitting light upon relaxation from an excited electronic state. This property makes them useful as fluorescent probes and laser dyes. The emission spectrum is typically a mirror image of the absorption band and is Stokes-shifted to a longer wavelength. The quantum yield and lifetime of the fluorescence are key parameters that describe the efficiency and dynamics of the emission process. The electronic properties of these systems can be tuned by modifying substituents, which alters the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

The table below shows representative photophysical data for a related coumarin derivative to illustrate the typical values obtained.

| Compound | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) |

| 7-(Diethylamino)-3-phenylcoumarin | 400 | 477 | 77 |

Data for illustrative purposes for a related compound.

Advanced Spectroscopic Probes (e.g., Electron Paramagnetic Resonance for spin states)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is highly specific for detecting species with unpaired electrons. It functions by measuring the absorption of microwave radiation by an unpaired electron in the presence of a magnetic field.

For 3-Phenyl-4,6,7-trimethylcoumarin, which is a standard organic molecule with a closed-shell electronic structure, all electrons are paired. Consequently, the molecule is diamagnetic and does not possess a permanent magnetic moment arising from electron spin. Therefore, it is EPR-silent. No EPR spectroscopic data exists for this compound, as the technique is not applicable to its ground state. EPR studies would only become relevant if the molecule were to be converted into a paramagnetic species, such as a radical cation or anion, through oxidation or reduction.

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

While the specific crystal structure for 3-Phenyl-4,6,7-trimethylcoumarin is not publicly available, analysis of closely related structures, such as other substituted 3-phenylcoumarins or fused heterocyclic systems, provides valuable insights. In such structures, the coumarin ring system is generally planar. A key conformational feature is the torsion angle between the plane of the coumarin core and the plane of the C3-phenyl substituent. This angle is influenced by steric hindrance from substituents at the C4 position and packing forces in the crystal.

The crystal packing is often governed by C-H···O and π-π stacking interactions, which help to stabilize the supramolecular architecture. The table below presents representative crystallographic data from a related heterocyclic compound to illustrate the type of information obtained from an X-ray diffraction study.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/m |

| a (Å) | 11.1095 |

| b (Å) | 33.0187 |

| c (Å) | 17.2865 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 6341.1 |

Note: Data presented is for the related compound 7-(Diethylamino)-3-(4-aminophenyl)coumarin to demonstrate typical crystallographic parameters.

Photophysical Properties and Excited State Dynamics of 3 Phenyl 4,6,7 Trimethylcoumarin

Quantitative Analysis of Light Absorption and Fluorescence Emission Profiles

The light absorption and fluorescence emission characteristics of coumarin (B35378) derivatives are dictated by the nature and position of substituents on the coumarin ring. For 3-phenyl-4,6,7-trimethylcoumarin, the phenyl group at the 3-position and the methyl groups are expected to influence the electronic distribution and, consequently, the spectral properties.

In general, the absorption spectra of 3-phenylcoumarin (B1362560) derivatives exhibit bands corresponding to π → π* transitions. The position of the absorption maximum (λ_abs_) and the molar extinction coefficient (ε) are sensitive to the solvent environment. Similarly, the fluorescence emission spectra, characterized by the emission maximum (λ_em_), are also influenced by the solvent polarity.

While specific data for 3-Phenyl-4,6,7-trimethylcoumarin is unavailable, the photophysical characteristics of analogous compounds, such as 3-hetarylcoumarin derivatives, provide insight into the expected spectral behavior. For instance, a study on a 3-phenylthiazolyl coumarin derivative (a compound with a similar 3-aryl substitution) in solvents of varying polarities reveals absorption maxima in the range of 400-420 nm and fluorescence maxima around 500-540 nm. nih.gov

Table 1: Illustrative Photophysical Data for an Analogous 3-Arylcoumarin Derivative in Different Solvents

| Solvent | Absorption Max (λ_abs, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Fluorescence Max (λ_em_, nm) | Stokes Shift (cm⁻¹) |

| Benzene (B151609) | 405 | 18,000 | 498 | 4500 |

| Acetonitrile | 418 | 20,000 | 535 | 5200 |

Note: The data presented in this table is for a 3-phenylthiazolyl coumarin derivative and is intended to be illustrative of the potential properties of 3-Phenyl-4,6,7-trimethylcoumarin. nih.gov

The methyl groups at positions 4, 6, and 7 are likely to have a modest effect on the spectral positions compared to strong electron-donating or withdrawing groups. The methyl group at position 4 has been noted to sometimes induce abnormal photophysical behavior in the chromenone unit. nih.gov

Mechanisms of Excited State Formation and Relaxation Pathways

Upon absorption of a photon, the 3-phenyl-4,6,7-trimethylcoumarin molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). The primary relaxation pathways for the excited molecule include:

Fluorescence: Radiative decay from the S₁ state back to the S₀ state, resulting in the emission of a photon.

Internal Conversion (IC): A non-radiative transition between electronic states of the same multiplicity (e.g., S₁ → S₀).

Intersystem Crossing (ISC): A non-radiative transition between electronic states of different multiplicities (e.g., S₁ → T₁), where T₁ is the first excited triplet state.

Vibrational Relaxation: Rapid non-radiative dissipation of excess vibrational energy within an electronic state.

For many coumarin derivatives, fluorescence is a significant de-excitation pathway, making them highly fluorescent compounds. nih.gov The efficiency of fluorescence is in competition with non-radiative processes like ISC. Substituents that reduce the rate of ISC can enhance fluorescence quantum yields, which is crucial for applications like laser dyes. nih.gov The presence of a phenyl group at the 3-position can influence the rate of ISC. In some cases, bulky substituents at the 3-position can be displaced out of the plane of the coumarin skeleton in the excited state, which can lead to enhanced intersystem crossing and reduced fluorescence in polar solvents. nih.gov

Determination of Quantum Yields and Radiative Lifetimes

The fluorescence quantum yield (Φ_f_) is a measure of the efficiency of the fluorescence process and is defined as the ratio of the number of photons emitted to the number of photons absorbed. The radiative lifetime (τ_r_) is the reciprocal of the rate constant for radiative decay and represents the lifetime the excited state would have if fluorescence were the only decay process.

The experimental fluorescence lifetime (τ_f_) is the average time the molecule spends in the excited state before returning to the ground state and is influenced by both radiative and non-radiative decay rates. These parameters are related by the following equation:

Φ_f_ = τ_f_ / τ_r_

For coumarin derivatives, quantum yields and lifetimes are highly dependent on the molecular structure and the solvent. For example, in a study of 3-hetarylcoumarin derivatives, fluorescence quantum yields were found to be sensitive to solvent polarity, with lifetimes in the range of 3-5 ns. nih.gov

Table 2: Illustrative Fluorescence Quantum Yields and Lifetimes for an Analogous 3-Arylcoumarin Derivative

| Solvent | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f_, ns) |

| Benzene | 0.85 | 3.5 |

| Acetonitrile | 0.52 | 4.8 |

Note: The data presented in this table is for a 3-phenylthiazolyl coumarin derivative and serves as an example of the potential values for 3-Phenyl-4,6,7-trimethylcoumarin. nih.gov

Solvatochromic Effects and Environmental Influence on Photophysical Behavior

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon is a result of the differential solvation of the ground and excited states of the molecule. Coumarin derivatives often exhibit significant solvatochromism due to a change in their dipole moment upon excitation.

For 3-phenyl-4,6,7-trimethylcoumarin, it is expected that the excited state will be more polar than the ground state, a common feature in many coumarin derivatives. researchgate.net This increased polarity in the excited state leads to stronger interactions with polar solvent molecules, resulting in a stabilization of the excited state and a red-shift (bathochromic shift) in the fluorescence emission spectrum as the solvent polarity increases. The absorption spectrum may also show a shift, although often to a lesser extent.

The magnitude of the solvatochromic shift can be correlated with solvent polarity functions, such as the Lippert-Mataga equation, which relates the Stokes shift to the dielectric constant and refractive index of the solvent. This analysis allows for the estimation of the change in dipole moment upon excitation.

Structure-Photophysical Property Relationships: A Molecular Engineering Perspective

The photophysical properties of coumarins can be fine-tuned by chemical modification, a concept central to molecular engineering. The substitution pattern on the coumarin scaffold plays a critical role in determining its absorption and emission characteristics.

Substitution at the 3-position: The presence of a phenyl group at this position generally leads to a red-shift in the absorption and emission spectra compared to the unsubstituted coumarin. The electronic nature of substituents on this phenyl ring can further modulate the photophysical properties.

Substitution at the 4-position: A methyl group at the 4-position, as in the target compound, can influence the planarity of the molecule and may affect the non-radiative decay pathways. nih.gov

Substitution at the 7-position: While the target compound has a methyl group at the 7-position, it is well-established that electron-donating groups (like amino or hydroxyl) at this position significantly enhance the fluorescence quantum yield and red-shift the emission, which is a key strategy in the design of highly fluorescent coumarin dyes. nih.gov The methyl group in 3-phenyl-4,6,7-trimethylcoumarin will have a less pronounced, but still influential, electronic effect.

By strategically placing different functional groups, the absorption and emission wavelengths, quantum yield, and other photophysical parameters of coumarins can be tailored for specific applications.

Luminescence and Lasing Mechanisms in Organic Dye Systems

Many coumarin derivatives are excellent laser dyes, capable of producing tunable laser emission in the blue-green region of the visible spectrum. nih.gov The efficiency of a laser dye is dependent on several photophysical parameters, including a high fluorescence quantum yield, a large absorption cross-section at the pump wavelength, and low triplet-state absorption at the lasing wavelength.

The lasing mechanism in a dye solution involves the following steps:

Pumping: The dye molecules are excited to the S₁ state by an external light source (e.g., a flashlamp or another laser).

Stimulated Emission: A photon with energy corresponding to the S₁ → S₀ transition can stimulate an excited molecule to emit an identical photon, leading to light amplification.

Optical Cavity: The dye solution is placed in an optical resonator, which provides feedback for the amplified light, resulting in a coherent laser beam.

A major loss mechanism that competes with stimulated emission is the absorption of laser photons by molecules in the triplet state (T₁), a process known as triplet-triplet absorption. Therefore, an efficient laser dye should have a low rate of intersystem crossing (ISC) to the triplet state and/or a short triplet state lifetime. nih.gov The substitution pattern on the coumarin ring significantly influences these parameters. While specific lasing properties of 3-phenyl-4,6,7-trimethylcoumarin are not reported, its structural features suggest it could possess luminescent properties, though its efficiency as a laser dye would need to be experimentally determined.

Computational and Theoretical Investigations of 3 Phenyl 4,6,7 Trimethylcoumarin

Density Functional Theory (DFT) and Ab Initio Calculations on Electronic Structure

Density Functional Theory (DFT) and ab initio methods are powerful quantum chemical tools used to investigate the electronic structure of molecules like 3-Phenyl-4,6,7-trimethylcoumarin. These calculations provide detailed information about molecular geometry, orbital energies, and charge distribution, which are fundamental to understanding the compound's reactivity and stability.

Research on related 3-phenyl coumarins, utilizing the DFT/B3LYP method with a 6‐311++G(d,p) basis set, has elucidated key structural and electronic parameters. researchgate.net Frontier Molecular Orbital (FMO) analysis is a critical component of these studies. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to determining the electronic and optical properties of the molecule. The energy gap between HOMO and LUMO (EHOMO-ELUMO) is a crucial indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity and susceptibility to electronic transitions.

Electrostatic Potential Surfaces (ESP) and Mulliken charge analyses reveal the charge distribution across the molecular framework. researchgate.net For the coumarin (B35378) scaffold, ESP maps typically identify the lactone oxygen atom as an electrophilic center, while hydrogen atoms can act as nucleophilic centers. researchgate.net These charge distributions are vital for predicting how the molecule will interact with other polar molecules or biological targets. Global reactivity descriptors, derived from FMO analysis, further characterize the molecule's electronic nature, often labeling such compounds as strong electrophiles with significant chemical reactivity. researchgate.net

Table 1: Representative DFT-Calculated Electronic Properties for a 3-Phenylcoumarin (B1362560) Scaffold

| Parameter | Description | Typical Value Range |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 to -3.0 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 3.5 to 4.5 eV |

| Dipole Moment (µ) | Measure of molecular polarity | 4.0 to 6.5 Debye |

| Electronegativity (χ) | Tendency to attract electrons | 4.0 to 5.0 eV |

Note: These values are illustrative and based on studies of similar 3-phenylcoumarin structures. The precise values for 3-Phenyl-4,6,7-trimethylcoumarin would require specific calculation.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a window into the dynamic behavior of 3-Phenyl-4,6,7-trimethylcoumarin, revealing its conformational flexibility and the nature of its interactions with surrounding molecules, such as solvents or biological macromolecules. mdpi.comnih.gov An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion, providing a detailed picture of the molecule's movement and structural changes. mdpi.com

For a molecule like 3-Phenyl-4,6,7-trimethylcoumarin, a key area of interest is the rotational freedom of the phenyl group at the 3-position relative to the coumarin core. MD simulations can map the "conformational landscape," identifying the most stable (lowest energy) orientations and the energy barriers between them. This is crucial for understanding how the molecule might adapt its shape to fit into a binding site. nih.gov

Molecular Docking Studies on Binding Site Prediction and Interaction Modes with Macromolecules in In Vitro Systems

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as 3-Phenyl-4,6,7-trimethylcoumarin) when bound to a second molecule (a receptor, typically a protein or nucleic acid). amazonaws.com This method is instrumental in identifying potential biological targets and elucidating the specific interactions that stabilize the ligand-receptor complex. nih.govutupub.fi

In studies involving coumarin derivatives, docking is often employed to screen for potential inhibitors of enzymes or protein-protein interactions. nih.govnih.gov The process involves placing the coumarin molecule into the binding site of a target macromolecule in various conformations and orientations. A scoring function then estimates the binding affinity for each pose, with lower scores typically indicating a more favorable interaction. utupub.fimdpi.com

For 3-Phenyl-4,6,7-trimethylcoumarin, docking studies would predict how the phenyl and trimethyl groups fit into the pockets of a target protein. The analysis of the best-scoring poses reveals key interaction modes, such as:

Hydrogen bonds: Often involving the coumarin's carbonyl oxygen.

Hydrophobic interactions: Involving the phenyl ring and the methyl groups with nonpolar amino acid residues in the binding site.

Pi-stacking: Between the aromatic phenyl or coumarin rings and aromatic residues like phenylalanine, tyrosine, or tryptophan.

These in silico predictions are frequently validated by in vitro enzymatic assays. nih.gov For example, a study on 3-phenyl coumarin derivatives and the enzyme CYP2A13 combined docking analyses with kinetic experiments to understand how different substituents affect binding affinity. utupub.fi Such integrated approaches confirm that the computationally predicted binding modes are consistent with observed biological activity, providing a rational basis for designing more potent and selective molecules. utupub.fimdpi.com

Table 2: Example of Molecular Docking Results for a Coumarin Derivative with a Target Protein

| Interaction Type | Interacting Ligand Group | Interacting Protein Residue | Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | Carbonyl Oxygen (C=O) | ASN 312 | 2.9 |

| Hydrophobic (Alkyl) | Methyl Group (C6-CH3) | LEU 289 | 3.8 |

| Hydrophobic (Alkyl) | Methyl Group (C7-CH3) | VAL 295 | 4.1 |

Note: This table is a hypothetical representation based on typical interactions observed in docking studies of substituted coumarins.

Theoretical Elucidation of Reaction Mechanisms and Transition States

Computational chemistry provides indispensable tools for mapping the reaction pathways for the synthesis of coumarins. Theoretical studies can elucidate complex reaction mechanisms, identify intermediate structures, and calculate the energies of transition states, which are often difficult or impossible to observe experimentally. researchgate.net

The Pechmann condensation is a classic method for synthesizing coumarins. researchgate.netmdpi.com Theoretical studies, often using DFT methods like M06-2X, have been applied to understand the mechanism of this reaction. researchgate.net Such studies have shown that the reaction typically proceeds through three main steps:

Transesterification: The initial reaction between the phenol (B47542) and a β-ketoester.

Intramolecular Hydroxyalkylation: An intramolecular cyclization step.

Dehydration: The final step to form the aromatic coumarin ring.

Predictive Models for Spectroscopic Parameters and Photophysical Response

Theoretical models are highly effective in predicting the spectroscopic and photophysical properties of coumarin derivatives. Time-Dependent Density Functional Theory (TD-DFT) is the most common method used for this purpose. researchgate.net It allows for the calculation of electronic excitation energies, which correspond to the absorption wavelengths (λmax) observed in UV-Visible spectroscopy. researchgate.net

Computational studies on 3-phenyl coumarins have demonstrated a strong correlation between the calculated absorption spectra and experimental measurements. researchgate.net These models can predict how substitutions on the coumarin ring affect the photophysical response. For instance, the presence of electron-donating groups, like the methyl groups in 3-Phenyl-4,6,7-trimethylcoumarin, can lead to a redshift (a shift to longer wavelengths) in the absorption and fluorescence spectra due to an intramolecular charge transfer (ICT) character. nih.gov

Furthermore, these predictive models can calculate other important photophysical parameters, such as the quantum yield and fluorescence lifetime. nih.gov The solvent environment can also be included in these calculations, showing how the polarity of the solvent can influence the ICT process and thus alter the spectral properties. researchgate.netsciencepublishinggroup.com This predictive power is invaluable for designing novel coumarins with specific optical properties for applications such as fluorescent probes, sensors, and laser dyes. nih.govnih.gov

Advanced Applications in Non Biological and Material Sciences

Role as Active Media in Organic Dye Lasers and Photonic Devices

Coumarin (B35378) derivatives are a significant class of organic dyes used as gain media in liquid-solution dye lasers. google.com Their utility stems from their high fluorescence quantum yields, broad tunability, and good photostability. The fundamental 3-phenylcoumarin (B1362560) structure contributes to these desirable properties, which can be further optimized through strategic substitutions.

The introduction of methyl groups at the 4, 6, and 7 positions, as in 3-Phenyl-4,6,7-trimethylcoumarin, is expected to influence the lasing performance. Alkyl groups, like methyl, are weak electron-donating groups. Their placement on the coumarin ring can affect the energy levels of the molecule, leading to shifts in the absorption and emission spectra. This allows for the tuning of the laser output wavelength. For instance, 4-methyl substituted coumarins have been extensively studied as laser dyes. google.com While specific performance data for 3-Phenyl-4,6,7-trimethylcoumarin is not extensively documented in dedicated laser studies, the general principles of coumarin dye design suggest its potential as a stable and efficient gain medium, likely emitting in the blue-green region of the spectrum. The bulky substituents at positions 3 and 4 are also known to inhibit photodimerization, potentially increasing the dye's operational lifetime and photochemical stability. google.com

The table below illustrates the typical photophysical properties of coumarin derivatives relevant to their application as laser dyes.

| Compound Class | Typical Absorption Max (λabs) | Typical Emission Max (λem) | Lasing Range | Relevant Substituent Effects |

| 7-Aminocoumarins | 350-400 nm | 420-480 nm | Blue-Green | Amino group at C7 enhances fluorescence. google.com |

| 4-Methylcoumarins | 320-360 nm | 380-450 nm | Blue-Violet | Methyl group at C4 can improve photostability. google.com |

| Phenylcoumarins | 330-380 nm | 400-470 nm | Blue | Phenyl group at C3 extends conjugation. |

Integration into Organic Electronic and Optoelectronic Materials (e.g., OLEDs, OFETs)

The electronic properties of the 3-phenylcoumarin scaffold make it a candidate for integration into organic electronic devices, particularly Organic Light-Emitting Diodes (OLEDs). The core structure can function as an emissive layer or a host material. The photoluminescent properties of these molecules are often governed by intramolecular charge transfer (ICT), where the electronic character of the molecule can be modulated by attaching electron-donating and electron-accepting groups. mdpi.com This "push-pull" architecture is critical for developing efficient light-emitting materials. unica.it

In the structure of 3-Phenyl-4,6,7-trimethylcoumarin, the coumarin lactone can act as an electron-accepting moiety, while the phenyl and methyl groups are electron-donating. This inherent donor-π-acceptor (D-π-A) arrangement is advantageous for OLED applications. mdpi.com Such materials are candidates for blue emitters, a critical component for full-color displays and solid-state lighting for which stable and efficient materials are still sought. encyclopedia.pub The methyl substitutions can enhance solubility in organic solvents, facilitating device fabrication through solution-processing techniques. Furthermore, the rigid structure of the coumarin core is beneficial for forming stable amorphous films, which is crucial for preventing crystallization and ensuring the longevity of OLED devices. While specific device performance metrics for 3-Phenyl-4,6,7-trimethylcoumarin are not widely reported, related coumarin derivatives have been successfully employed in OLEDs, demonstrating their potential in this field. unica.it

Development as Fluorescent Probes for Chemical Sensing and Imaging Applications

The high fluorescence and sensitivity of the coumarin scaffold to its local environment make it an excellent platform for designing fluorescent probes. nih.gov These probes are used for detecting various analytes, including metal ions, small molecules, and changes in environmental properties like pH. researchgate.netresearchgate.net The fluorescence of a coumarin-based probe can be modulated ("turned-on" or "turned-off") upon interaction with a specific target.

3-Phenyl-4,6,7-trimethylcoumarin possesses a strong native fluorescence. This core structure can be functionalized to create highly specific sensors. The sensing mechanism often relies on processes like photoinduced electron transfer (PET), ICT, or Förster resonance energy transfer (FRET). For example, a reactive site can be attached to the phenyl ring or the coumarin core, which, upon binding to an analyte, alters the electronic structure of the fluorophore and causes a detectable change in the fluorescence signal. The methyl groups on the coumarin ring can influence the probe's photophysical baseline properties and its selectivity towards target analytes. The development of coumarin-based probes is a burgeoning field, with applications ranging from environmental monitoring to cellular imaging. nih.govscienceopen.com

The table below shows examples of coumarin derivatives functionalized for sensing applications.

| Probe Base Structure | Target Analyte | Sensing Mechanism | Observed Response |

| 7-Oxy-3-phenylcoumarin | Fe³⁺ ions | Complex formation | Fluorescence "turn-off". researchgate.net |

| 4-Hydroxycoumarin | 2,4,6-Trinitrophenol (TNP) | Resonance energy transfer | Fluorescence quenching. scienceopen.com |

| 3-(2′-nitro vinyl)-4-phenylselenyl coumarin | Biothiols (Cys/Hcy, GSH) | Nucleophilic substitution | Dual channel fluorescence. nih.gov |

Design of Novel Functional Molecules for Emerging Technologies

The versatility of the 3-phenylcoumarin framework allows for its use as a building block in the design of novel functional molecules for a variety of emerging technologies. The ability to systematically modify the structure at multiple positions allows for the rational design of materials with tailored properties. nih.gov

By incorporating the 3-Phenyl-4,6,7-trimethylcoumarin moiety into larger molecular architectures, researchers can develop materials with unique characteristics. For example, linking these coumarin units to create conjugated polymers or dendrimers could lead to new materials for organic solar cells or two-photon absorption applications. mdpi.com The extended π-conjugation in such systems is essential for efficient charge transport and nonlinear optical properties. The inherent fluorescence of the coumarin unit can also be harnessed in the development of smart materials that respond to external stimuli such as light, heat, or mechanical stress, finding use in areas like data storage and security inks. The continued exploration of synthetic modifications to the 3-phenylcoumarin scaffold will undoubtedly uncover new functional molecules with unprecedented capabilities for next-generation technologies. rsc.org

Mechanistic Research on Chemical Reactivity and Molecular Interactions of 3 Phenyl 4,6,7 Trimethylcoumarin

Photochemical Transformations and Photoinduced Reaction Pathways

The coumarin (B35378) scaffold is known for its photochemical reactivity, primarily centered around the C3-C4 double bond of the α,β-unsaturated lactone system. While specific studies on 3-Phenyl-4,6,7-trimethylcoumarin are not extensively detailed in the available literature, the photoinduced reaction pathways can be inferred from related coumarin derivatives. The primary photochemical transformations for coumarins involve [2+2] cycloadditions. For instance, 3-substituted coumarins, such as 3-acetylcoumarin, have been shown to undergo photocycloaddition reactions with olefins. This suggests that the C3-C4 double bond in 3-Phenyl-4,6,7-trimethylcoumarin would be susceptible to similar cycloaddition reactions upon UV irradiation in the presence of suitable reaction partners.

Furthermore, photoinduced arylation reactions have been observed in coumarin systems. The arylation at the 3-position of 4-hydroxycoumarins can be achieved through a photoinduced reaction with aryl iodides, yielding products in high yields nih.gov. While 3-Phenyl-4,6,7-trimethylcoumarin already possesses a phenyl group at the C3 position, this highlights the general susceptibility of the coumarin core to photo-initiated radical reactions. The presence of electron-donating methyl groups on the benzene (B151609) ring of the coumarin scaffold in 3-Phenyl-4,6,7-trimethylcoumarin may influence the energy levels of the molecular orbitals, potentially altering the efficiency and nature of these photochemical transformations compared to unsubstituted coumarins.

Chemical Reaction Kinetics and Mechanism Elucidation

The chemical reactivity of 3-Phenyl-4,6,7-trimethylcoumarin is significantly influenced by its substituent pattern. The electronic effects of substituents are known to affect the stability and reactivity of the coumarin core nih.govresearchgate.net. The molecule possesses three methyl groups at positions 4, 6, and 7, and a phenyl group at position 3.

The methyl groups (CH₃) are electron-donating groups through an inductive effect (+I). Their presence increases the electron density on the coumarin ring system. This enhanced electron density generally increases the rate of electrophilic aromatic substitution reactions on the benzopyrone ring. Conversely, it can decrease the rate of nucleophilic attack on the ring. Studies on other aromatic systems have shown that +I substituent groups can slightly increase reaction rates when a carbocation intermediate is formed, due to the stabilizing effect of the alkyl groups on the positive charge ucsb.edu. Therefore, reactions involving electrophilic attack on the benzene portion of the coumarin are expected to be faster for 3-Phenyl-4,6,7-trimethylcoumarin compared to unsubstituted coumarin.

Investigation of Molecular Interactions with Biomolecular Systems In Vitro

The 3-phenylcoumarin (B1362560) scaffold is recognized as an optimal structure for designing substrates for various enzymes, particularly the human cytochrome P450 (CYP) family 1 enzymes (CYP1A1, CYP1A2, and CYP1B1) nih.govacs.org. These enzymes are critical in the metabolism of xenobiotics. The interactions of 3-phenylcoumarin derivatives are often studied through in vitro enzyme kinetics and in silico modeling to understand substrate selectivity.

For 3-phenylcoumarin derivatives, metabolic transformation often involves hydroxylation, frequently at the 7-position, which converts a non-fluorescent substrate into a fluorescent product, a property utilized in profluorescent assays. The substituents on both the coumarin and the phenyl ring play a critical role in determining the binding affinity (Km) and the maximum reaction velocity (Vmax) for specific CYP enzymes.

Studies on a range of 3-phenylcoumarin derivatives have shown that modifications to the substituent pattern lead to significant variations in enzyme selectivity and efficiency nih.govresearchgate.netnih.gov. For example, in one study, 3-(4-Acetoxyphenyl)-6-chlorocoumarin was most efficiently demethylated by CYP1B1, whereas 3-(3-Fluoro-4-acetoxyphenyl)coumarin was selective for CYP1A1, albeit with low efficiency nih.govresearchgate.netnih.gov. This selectivity is attributed to specific interactions, such as hydrogen bonding and orientation within the enzyme's active site nih.govmdpi.com.

In the case of 3-Phenyl-4,6,7-trimethylcoumarin, the methyl groups at positions 4, 6, and 7 would increase the lipophilicity of the molecule, potentially enhancing its binding to the hydrophobic active sites of CYP enzymes. The unsubstituted phenyl group at C3 interacts with conserved residues, such as Phe224 in CYP1 enzymes, helping to orient the coumarin core towards the heme for oxidation mdpi.com. The specific combination of these methyl and phenyl groups would define its unique kinetic profile and selectivity across different CYP isoforms.

Below is a table showing kinetic data for the 7-O-demethylation of various 3-phenylcoumarin derivatives by human CYP1 enzymes, illustrating the impact of different substituents on enzyme activity.

| Compound | Enzyme | Km (µM) | Vmax (pmol/min/pmol CYP) | Intrinsic Clearance (Vmax/Km) (µL/min/pmol CYP) |

| 3-(3-Methoxyphenyl)-6-methoxycoumarin | CYP1A1 | 0.2 ± 0.1 | 5.0 ± 0.4 | 25 |

| CYP1A2 | 0.8 ± 0.1 | 24 ± 1 | 30 | |

| CYP1B1 | 0.4 ± 0.1 | 8.4 ± 0.6 | 21 | |

| 3-(3-Fluoro-4-acetoxyphenyl)coumarin | CYP1A1 | 1.9 ± 0.5 | 0.3 ± 0.0 | 0.16 |

| CYP1A2 | >50 | - | - | |

| CYP1B1 | >50 | - | - | |

| 3-(4-Acetoxyphenyl)-6-chlorocoumarin | CYP1A1 | 0.3 ± 0.0 | 4.8 ± 0.1 | 16 |

| CYP1A2 | 1.7 ± 0.3 | 1.0 ± 0.1 | 0.6 | |

| CYP1B1 | 0.3 ± 0.1 | 16 ± 1 | 53 |

This table is illustrative and based on data for related 3-phenylcoumarin derivatives to demonstrate the influence of substituents on enzyme kinetics. Data adapted from studies on substrate selectivity of coumarin derivatives. nih.govresearchgate.netnih.gov

Stability and Degradation Pathways in Controlled Chemical Environments

The stability of coumarin derivatives is a critical factor in their application and environmental fate. Due to their persistence, understanding their degradation pathways is important nih.gov. Advanced Oxidation Processes (AOPs) are often employed to study the degradation of these compounds in controlled settings.

The degradation of coumarins in AOPs typically involves reactions with highly reactive species, most notably the hydroxyl radical (HO•) nih.gov. The likely degradation pathways for coumarin derivatives include Hydrogen Atom Transfer (HAT) and Radical Adduct Formation (RAF) nih.gov. In the RAF mechanism, the hydroxyl radical adds to the unsaturated bonds of the molecule. For 3-Phenyl-4,6,7-trimethylcoumarin, the C3-C4 double bond and the aromatic rings are potential sites for radical addition.

The presence of electron-donating methyl groups on the benzopyrone ring of 3-Phenyl-4,6,7-trimethylcoumarin would likely influence the degradation mechanism. These groups increase the electron density of the aromatic system, potentially making it more susceptible to attack by electrophilic radicals like HO•. The degradation rate can also be affected by environmental factors such as pH and the presence of other substances. For instance, in a UV/peroxymonosulfate system, the presence of chloride ions was found to complicate the degradation of coumarin, leading to the formation of various chlorinated organic intermediates and an increase in the toxicity of the solution nih.gov. This highlights that the degradation pathway and resulting byproducts are highly dependent on the specific chemical environment.

Future Research Directions and Uncharted Territories for 3 Phenyl 4,6,7 Trimethylcoumarin

Synthetic Innovations Towards Architecturally Complex Coumarin (B35378) Systems

While classical methods like the Pechmann condensation, Knoevenagel condensation, and Wittig reaction form the bedrock of coumarin synthesis, the future lies in developing more sophisticated and efficient strategies to build upon the 3-Phenyl-4,6,7-trimethylcoumarin core. researchgate.netchemmethod.com Research is moving towards creating π-extended and polycyclic coumarin systems which exhibit unique photophysical properties. nih.govrsc.org

Future synthetic endeavors should focus on:

C-H Activation Strategies: Palladium-catalyzed C-H activation and annulation reactions have proven effective for creating π-extended coumarin derivatives from 3,4-disubstituted coumarins. frontiersin.orgnih.gov Applying these methods to the phenyl ring of 3-Phenyl-4,6,7-trimethylcoumarin could yield novel, structurally complex molecules with applications in materials science.

Radical-Mediated Cyclization: The use of radical-mediated cyclization presents a powerful tool for constructing coumarin-annulated polycyclic heterocycles with high regioselectivity. mdpi.com Exploring sequential Claisen rearrangement and radical cyclization could lead to new pentacyclic systems derived from the basic trimethylcoumarin structure.

Green Chemistry Approaches: The development of greener synthetic procedures is a paramount goal. rsc.org This includes the use of eco-friendly catalysts like doubly Brønsted acidic ionic liquids in solvent-free conditions or deep eutectic solvents that act as both solvent and catalyst. nih.gov Adapting these green methodologies for the synthesis and modification of 3-Phenyl-4,6,7-trimethylcoumarin is a crucial next step.

Modular "One-Pot" Syntheses: Innovative one-pot methods, such as those developed for boron-carboxylated dipyrromethene (BODIPY) dyes, offer an efficient pathway to complex molecules. acs.org Designing similar multicomponent reactions could streamline the synthesis of functionalized 3-Phenyl-4,6,7-trimethylcoumarin derivatives. frontiersin.org

| Synthetic Strategy | Potential Application for 3-Phenyl-4,6,7-trimethylcoumarin | Reference |

| Palladium-Catalyzed C-H Activation | Creation of π-extended systems for advanced materials. | frontiersin.orgnih.gov |

| Radical-Mediated Cyclization | Synthesis of novel polycyclic heterocyclic derivatives. | mdpi.com |

| Green Catalysis (Ionic Liquids) | Environmentally benign synthesis and modification. | nih.govrsc.org |

| Modular One-Pot Reactions | Efficient, diversity-oriented synthesis of functional analogs. | frontiersin.orgacs.org |

Deeper Insights into Fundamental Excited State Processes

The photophysical properties of coumarins are central to their application as fluorescent probes, dyes, and photosensitizers. rsc.orgresearchgate.net The substitution pattern on the coumarin ring dictates its absorption and emission characteristics. While general principles are understood—electron-donating groups at the 7-position and electron-withdrawing groups at the 3-position enhance fluorescence—the specific excited state dynamics of 3-Phenyl-4,6,7-trimethylcoumarin remain largely unexplored.

Future research should aim to:

Characterize Excited State Behavior: Employ advanced spectroscopic techniques (e.g., transient absorption spectroscopy, time-resolved fluorescence) to build a comprehensive model of the excited state processes, including internal conversion, intersystem crossing, and potential for aggregation-induced emission (AIE). researchgate.net

Understand Solvent and Environmental Effects: Systematically study how the photophysical properties of 3-Phenyl-4,6,7-trimethylcoumarin are influenced by solvent polarity, viscosity, and specific interactions within biological or material matrices. researchgate.netnih.gov This is crucial for designing responsive molecular probes.

Probe Photorelease Mechanisms: Investigate the potential for using this coumarin derivative as a photolabile protecting group or "photocage." acs.org Understanding the efficiency and byproducts of photocleavage upon visible or two-photon excitation is key to its application in controlled release systems.

Expanded Exploration of Novel Material Science Applications

The inherent luminescent properties of the coumarin core make it a privileged scaffold in material science. nih.govnih.gov Derivatives are used as optical brighteners, in dye-sensitized solar cells, and as fluorescent probes for cellular imaging. rsc.org The unique electronic structure of 3-Phenyl-4,6,7-trimethylcoumarin provides a launchpad for creating next-generation materials.

Promising avenues for exploration include:

Organic Light-Emitting Diodes (OLEDs): Fused and π-extended coumarins are being investigated for their use in OLEDs. rsc.org By functionalizing the phenyl ring or the coumarin core of 3-Phenyl-4,6,7-trimethylcoumarin, it may be possible to tune its emission color and improve charge transport properties for display applications.

Fluorescent Viscosity Probes: Coumarin-based molecular rotors are sensitive to the viscosity of their environment. nih.gov Developing derivatives of 3-Phenyl-4,6,7-trimethylcoumarin could lead to advanced probes for studying dynamic processes in complex systems like self-assembling gels or biological fluids.

Photoredox Catalysis: Simple, accessible coumarin dyes have been shown to act as powerful photoreductants, mimicking the function of expensive iridium complexes in organic synthesis. nih.govrsc.org Investigating the photoredox potential of 3-Phenyl-4,6,7-trimethylcoumarin and its derivatives could provide cheaper, more sustainable catalysts for chemical transformations.

Development of Advanced Computational Frameworks

Computational chemistry has become an indispensable tool in coumarin research, enabling the prediction of properties and the elucidation of mechanisms at a molecular level. nih.gov Molecular docking, molecular dynamics (MD) simulations, and quantum chemical calculations are routinely used to guide the design of new derivatives with specific biological or material functions. nih.govmdpi.com

For 3-Phenyl-4,6,7-trimethylcoumarin, future computational work should focus on:

Predictive Modeling for Bioactivity: Developing robust Quantitative Structure-Activity Relationship (QSAR) models to predict the inhibitory activity of novel derivatives against specific biological targets, such as enzymes implicated in cancer or neurodegenerative diseases. nih.govrsc.org

Simulating Excited State Dynamics: Using time-dependent density functional theory (TD-DFT) and other high-level methods to accurately predict absorption/emission spectra and model the pathways of energy dissipation from the excited state. This can accelerate the design of new fluorophores with desired photophysical properties.

Modeling Interactions in Complex Media: Performing MD simulations to understand how 3-Phenyl-4,6,7-trimethylcoumarin and its analogs interact with lipid membranes, polymer matrices, or the active sites of enzymes. nih.govmdpi.com This provides critical insights for applications in drug delivery and materials science. For instance, simulations can reveal the binding free energy of a coumarin derivative to a target protein like NUDT5, aiding in the design of potent inhibitors. nih.gov

Interdisciplinary Approaches in Coumarin Research

The most significant breakthroughs in coumarin science will emerge from the intersection of different fields. The "one-molecule, multiple-applications" paradigm requires a synergistic approach combining synthesis, materials science, biology, and computational modeling. mdpi.com

Future interdisciplinary projects centered on 3-Phenyl-4,6,7-trimethylcoumarin could involve:

Theranostic Agents: Combining the diagnostic potential of its fluorescence with therapeutic activity. This involves designing hybrids where the coumarin acts as both a fluorescent imaging agent and a carrier for a cytotoxic drug or as an active anticancer agent itself. nih.govnih.gov

Bio-Inspired Materials: Using the coumarin scaffold to create materials that mimic biological functions. For example, designing coumarin-based amphiphilic molecules that self-assemble into biofilms with antimicrobial and immunomodulatory properties. rsc.org

Smart Sensors: Integrating synthetic chemistry, photophysics, and computational modeling to create highly selective and sensitive fluorescent sensors. This could involve synthesizing a library of derivatives and using computational screening to identify the best candidates for detecting specific metal ions, reactive oxygen species, or biological macromolecules. nih.gov

By pursuing these uncharted territories, the scientific community can unlock the full potential of 3-Phenyl-4,6,7-trimethylcoumarin, transforming it from a single molecule into a versatile platform for innovation in medicine, materials, and beyond.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.